
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of a bromine atom and a propan-2-yloxy group attached to a phenyl ring, which is further connected to a pentane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-propan-2-yloxyphenyl)pentane-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced diketones.
Aplicaciones Científicas De Investigación
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also undergo tautomerism, where it exists in equilibrium between keto and enol forms, influencing its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-3-methoxyphenyl)pentane-2,4-dione
- 3-(3-Chloro-4-propan-2-yloxyphenyl)pentane-2,4-dione
- 3-(3-Bromo-4-ethoxyphenyl)pentane-2,4-dione
Uniqueness
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H17BrO3 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
3-(3-bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H17BrO3/c1-8(2)18-13-6-5-11(7-12(13)15)14(9(3)16)10(4)17/h5-8,14H,1-4H3 |
Clave InChI |
OFVLHLHXVMNLGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(C(=O)C)C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


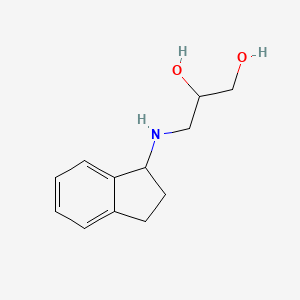
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
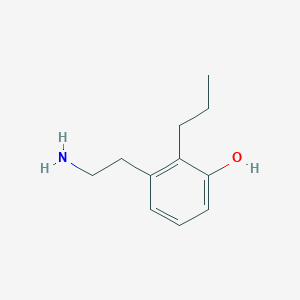
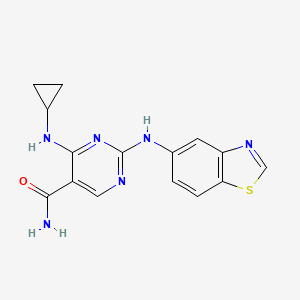


![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
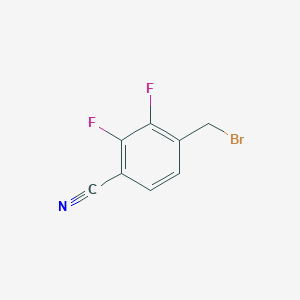
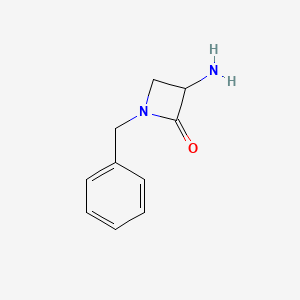
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)

![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
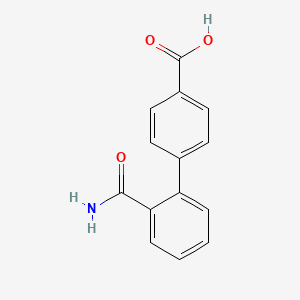
![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)
